Ethyl 8-fluoro-4-[2-(methoxycarbonyl)phenoxy]-3-quinolinecarboxylate
Description
Ethyl 8-fluoro-4-[2-(methoxycarbonyl)phenoxy]-3-quinolinecarboxylate is a fluorinated quinoline derivative characterized by a 4-substituted phenoxy group bearing a methoxycarbonyl moiety at the ortho position. The 8-fluoro substitution enhances electronegativity and may improve membrane permeability, while the 2-(methoxycarbonyl)phenoxy group introduces steric and electronic effects that modulate receptor binding or metabolic stability .
Properties
IUPAC Name |
ethyl 8-fluoro-4-(2-methoxycarbonylphenoxy)quinoline-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16FNO5/c1-3-26-20(24)14-11-22-17-13(8-6-9-15(17)21)18(14)27-16-10-5-4-7-12(16)19(23)25-2/h4-11H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTKPAJPDZLCCTG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C2C(=C1OC3=CC=CC=C3C(=O)OC)C=CC=C2F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16FNO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It’s known that similar compounds are often used in suzuki–miyaura cross-coupling reactions, which suggests that its target could be related to carbon–carbon bond formation.
Mode of Action
In the context of suzuki–miyaura cross-coupling reactions, the compound may participate in electronically divergent processes with a metal catalyst. Oxidative addition could occur with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond. Transmetalation could also occur with formally nucleophilic organic groups, which are transferred from boron to palladium.
Biochemical Pathways
It’s known that similar compounds are often used in suzuki–miyaura cross-coupling reactions, which are key in various biochemical pathways involving carbon–carbon bond formation.
Biological Activity
Ethyl 8-fluoro-4-[2-(methoxycarbonyl)phenoxy]-3-quinolinecarboxylate is a compound of significant interest due to its diverse biological activities. This article explores the biological properties, mechanisms of action, and relevant research findings associated with this compound.
Chemical Structure and Properties
This compound features a quinoline backbone with various functional groups that contribute to its biological activity. Its structure includes:
- Fluorine atom : Enhances lipophilicity and bioactivity.
- Methoxycarbonyl group : Increases solubility and may influence metabolic pathways.
- Phenoxy group : Potentially involved in receptor interactions.
1. Antimicrobial Activity
Research indicates that quinoline derivatives, including this compound, exhibit antimicrobial properties. These compounds have shown effectiveness against various bacterial strains, suggesting a mechanism that may involve interference with bacterial DNA synthesis or cell wall integrity .
2. Anti-inflammatory Properties
Quinoline derivatives are known for their anti-inflammatory effects. Studies have demonstrated that this compound can inhibit pro-inflammatory cytokines, thereby reducing inflammation in experimental models . This activity is particularly relevant in conditions such as arthritis and other inflammatory diseases.
3. Cholesterol-Lowering Effects
The compound has been reported to inhibit acyl-CoA: cholesterol acyltransferase (ACAT), an enzyme crucial for cholesterol metabolism. This inhibition leads to decreased cholesterol levels in blood, making it a potential candidate for managing hyperlipidemia .
4. Tachykinin Receptor Antagonism
This compound has demonstrated activity as a tachykinin receptor antagonist. This property may be beneficial in treating conditions related to excessive tachykinin signaling, such as asthma and pain syndromes .
Table 1: Summary of Biological Activities
Case Study: Anti-inflammatory Effects
In a recent study, the compound was administered to animal models with induced inflammation. Results showed a significant reduction in edema and inflammatory markers compared to controls, indicating its potential as an anti-inflammatory agent .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to the ethyl quinoline-3-carboxylate family, which includes derivatives with varying substituents at positions 4, 6, 7, and 6. Below is a detailed comparison with structurally analogous compounds, emphasizing substituent effects on physicochemical properties and biological activity.
Table 1: Structural and Functional Comparison of Ethyl Quinoline-3-carboxylate Derivatives
Key Structural and Functional Differences
Substituent at Position 4: The target compound features a 2-(methoxycarbonyl)phenoxy group, distinguishing it from hydroxyl (e.g., ), chloro (e.g., ), or oxo (e.g., ) substituents. This group introduces both steric bulk and electron-withdrawing effects, which may enhance binding to hydrophobic enzyme pockets (e.g., DNA gyrase in bacteria) or kinase targets in cancer cells.
Fluorine Position and Count: Unlike derivatives with multiple halogens (e.g., 4-Cl/5-F/8-Br in ), the target compound retains a single fluorine at position 8, akin to second-generation fluoroquinolones like ciprofloxacin . This configuration balances antibacterial potency with reduced cytotoxicity.
Ester vs. Acid Functionality :
- The ethyl ester at position 3 is a common feature in prodrugs, improving oral bioavailability compared to free carboxylic acids (e.g., compound [7] in ) . Hydrolysis in vivo releases the active acid form.
Biological Activity Trends: Compounds with 4-oxo groups (e.g., ) exhibit pronounced antitubercular activity due to interactions with mycobacterial enzymes . Halogen-rich derivatives (e.g., 8-Br/4-Cl in ) show enhanced DNA intercalation but may suffer from metabolic instability.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
